Ethyl zinc bromide
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Overview
Description
Ethyl zinc bromide is an organozinc compound with the chemical formula C2H5ZnBr. It is a colorless to pale yellow liquid that is soluble in non-polar solvents such as petroleum ether and xylene, but insoluble in water. This compound is known for its strong odor and sensitivity to air and moisture. This compound is an important reagent in organic synthesis, particularly in the field of metal organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl zinc bromide can be synthesized through the reaction of zinc with ethyl bromide. The general reaction involves the following steps:
- Zinc metal reacts with ethyl bromide to form this compound.
- The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture contamination.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting zinc with ethyl chloride or ethyl bromide, followed by treatment with hydrogen bromide. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Reduction Reactions: It can reduce certain organic compounds under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides or other electrophiles.
Addition Reactions: Often involve aldehydes or ketones.
Reduction Reactions: May require additional reducing agents or catalysts.
Major Products Formed:
Substitution Reactions: Result in the formation of new carbon-carbon bonds.
Addition Reactions: Produce alcohols.
Reduction Reactions: Yield reduced organic compounds.
Scientific Research Applications
Ethyl zinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.
Industry: Applied in the production of fine chemicals and materials
Mechanism of Action
The mechanism of action of ethyl zinc bromide involves its role as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparison with Similar Compounds
Ethyl zinc bromide can be compared with other organozinc compounds such as mthis compound and phenyl zinc bromide. While all these compounds share similar reactivity patterns, this compound is unique in its specific applications and reactivity due to the ethyl group attached to the zinc atom. Similar compounds include:
- Mthis compound (CH3ZnBr)
- Phenyl Zinc Bromide (C6H5ZnBr)
- Ethyl Zinc Chloride (C2H5ZnCl) .
This compound stands out due to its specific use in forming ethyl-substituted organic molecules, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
bromozinc(1+);ethane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.BrH.Zn/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTKGHMBIYUSHN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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